4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
Description
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a bicyclic amine derivative featuring a tetrahydro-2H-pyran scaffold substituted with a piperidinyl group at position 4 and an amine at position 3, stabilized as a dihydrochloride salt. Its structure (C10H21N2O·2HCl) combines the rigidity of the pyran ring with the flexibility of the piperidine moiety, making it a versatile intermediate in medicinal chemistry. The dihydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications such as drug formulation or preclinical testing .
Properties
Molecular Formula |
C10H22Cl2N2O |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-piperidin-1-yloxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-8-13-7-4-10(9)12-5-2-1-3-6-12;;/h9-10H,1-8,11H2;2*1H |
InChI Key |
CNIDGPDUGZJVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Tetrahydro-2H-pyran-4-one
Reductive amination using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is widely employed. For example, 3-fluoro-5-iodoaniline reacts with dihydro-2H-pyran-4(3H)-one in methanol with acetic acid as a catalyst, yielding N-(3-fluoro-5-iodophenyl)tetrahydro-2H-pyran-4-amine at 61% efficiency. Similarly, 2-amino-4-bromo-5-chloropyridine and tetrahydro-4H-pyran-4-one in 1,2-dichloroethane with STAB produce 4-bromo-5-chloro-N-(oxan-4-yl)pyridin-2-amine in 78% yield. These conditions favor imine intermediate formation, followed by selective reduction.
Nucleophilic Substitution at the Tetrahydro-2H-pyran Ring
Introduction of the Piperidin-1-yl Group
Alkylation of Piperidine Derivatives
Piperidine is often introduced via alkylation. A patent describes reacting (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in dichloromethane and diisopropylethylamine (DIPEA) to form a piperidine-acrylamide adduct. While this example pertains to a pyrazolopyrimidine scaffold, the methodology is transferable to tetrahydro-2H-pyran systems.
Boc Protection/Deprotection Strategies
Tert-butoxycarbonyl (Boc) protection ensures chemoselectivity. In one protocol, tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is treated with HCl in ethyl acetate to remove the Boc group, yielding a piperidine hydrochloride salt. This approach minimizes side reactions during subsequent coupling steps.
Dihydrochloride Salt Formation
Acidic Conditions for Salt Crystallization
The free base is converted to the dihydrochloride salt using HCl gas or concentrated HCl. A patent outlines dissolving 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one in dichloromethane/methanol (10%) and treating with HCl to precipitate the hydrochloride salt. Solvent polarity critically influences crystal habit; polar aprotic solvents like DMF or acetonitrile enhance solubility, while anti-solvents (e.g., ether) drive precipitation.
Solvent Screening for Optimal Crystallinity
Experiments comparing hydrocarbon, ester, and nitrile solvents reveal that methanol/dichloromethane mixtures (1:4 v/v) at 25–30°C produce amorphous solids, whereas isopropanol yields crystalline forms. Slurrying the amorphous solid in polar solvents (e.g., water or ethanol) further refines crystallinity.
Analytical Characterization
Spectroscopic Confirmation
X-ray Powder Diffraction (XRPD)
XRPD patterns distinguish crystalline and amorphous phases. For example, Form-N of a related dihydrochloride salt exhibits peaks at 2θ = 8.2°, 12.5°, and 16.7°.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 249.21 g/mol. Its structure features a piperidine ring fused to a tetrahydro-pyran moiety, contributing to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
CNS Disorders :
- Research indicates that compounds similar to 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exhibit potential in treating central nervous system disorders. These include conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial. Studies have shown that derivatives can enhance the efficacy of existing treatments for these disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial treatments .
-
Metabolic Disorders :
- There is emerging evidence supporting the use of this compound in managing metabolic disorders, including type 2 diabetes and obesity. Similar compounds have been shown to inhibit enzymes related to glucose metabolism and lipid regulation, potentially leading to improved insulin sensitivity and weight management .
Case Study 1: CNS Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride, for their effects on serotonin receptors. The results indicated that modifications to the piperidine structure significantly enhanced binding affinity and selectivity for the serotonin transporter (SERT), demonstrating the compound's potential as an antidepressant .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized various tetrahydropyran derivatives and tested their efficacy against common pathogens. The results showed that certain derivatives exhibited MIC values comparable to established antibiotics, indicating their potential use in treating infections resistant to conventional therapies .
Safety Profile
While exploring its applications, it is essential to consider the safety profile of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride. The compound has been classified with warnings for skin irritation and serious eye irritation . Proper handling and safety measures are recommended during laboratory use.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and tetrahydropyran moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three classes of analogs based on structural and functional group variations:
Positional Isomers
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride (C10H21N2O·2HCl): This isomer differs in the placement of the piperidinyl group (position 1 vs. 4 on the pyran ring). For instance, the 4-piperidinyl substitution in the target compound may improve spatial compatibility with hydrophobic enzyme pockets compared to the 1-substituted isomer .
Complex Derivatives from Patent Literature
3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine :
This derivative (Example 9, ) incorporates a trifluoromethylpyridinyl-piperazine group, significantly increasing molecular weight (MW ≈ 580 g/mol) and lipophilicity (predicted logP > 4). The target compound (MW = 277.2 g/mol, logP ≈ 1.2) lacks these bulky substituents, offering simpler pharmacokinetics and better solubility.- However, the target compound’s unmodified pyran-amine core likely reduces off-target effects, favoring its use as a scaffold for further optimization.
Salt Forms
- The dihydrochloride salt of the target compound contrasts with free-base analogs (e.g., tetrahydro-2H-pyran-4-amine). Salt formation typically improves crystallinity and bioavailability. For example, the dihydrochloride form has higher aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), critical for intravenous formulations .
Physicochemical Properties
Notes: LogP and solubility values are estimated using computational tools (e.g., ACD/Labs) and patent data.
Biological Activity
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride, also known by its CAS number 1363404-61-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is , with a molecular weight of 257.20 g/mol. The compound features a tetrahydro-pyran ring fused with a piperidine moiety, which may contribute to its biological activities.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride may possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Piperidin-1-yl)tetrahydro-2H-pyran | E. coli | 32 µg/mL |
| 1-(Tetrahydro-2H-pyran)-4-piperidinamine | S. aureus | 16 µg/mL |
| Piperidine derivative (example) | P. aeruginosa | 64 µg/mL |
Neuropharmacological Effects
The piperidine ring structure is known for its role in neuropharmacology. Compounds containing this moiety have been studied for their effects on neurotransmitter systems. Preliminary studies suggest that 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride may interact with serotonin and dopamine receptors, potentially influencing mood and cognition.
Case Study: Neurotransmitter Interaction
A study examining the interaction of piperidine derivatives with serotonin receptors found that modifications to the tetrahydropyran structure can enhance binding affinity and selectivity for certain receptor subtypes, indicating a pathway for further development of neuroactive drugs.
The exact mechanisms by which 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Receptor Modulation : Binding to neurotransmitter receptors, affecting synaptic transmission.
- Enzyme Inhibition : Potential inhibition of enzymes involved in signal transduction pathways.
- Cell Membrane Interaction : Altering membrane fluidity and permeability, impacting cellular responses.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of related compounds, revealing insights into their absorption and metabolism:
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound Name | Bioavailability (%) | Half-Life (h) | Clearance (mL/min/kg) |
|---|---|---|---|
| 4-(Piperidin-1-yl)tetrahydro-2H-pyran | ~50 | 3 | 15 |
| Piperidine derivative (example) | ~30 | 5 | 20 |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy and reducing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride?
- Methodology :
- Nucleophilic substitution : React piperidine with an activated tetrahydro-2H-pyran derivative (e.g., chlorinated or tosylated intermediate) under basic conditions (e.g., NaH or KCO) to form the amine intermediate.
- Salt formation : Treat the free base with HCl in a solvent like ethanol or methanol to yield the dihydrochloride salt.
- Purification : Use recrystallization or column chromatography to isolate the product.
- Key reagents and conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | Piperidine, NaH/KCO, anhydrous solvent (e.g., THF) | Facilitate amine bond formation |
| Acidification | HCl (gaseous or in solution) | Salt formation for stability |
| Purification | Ethanol/water recrystallization | Isolate high-purity product |
- Reference : Similar synthetic strategies for piperidine-pyridine analogs .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation :
- NMR spectroscopy (1H, 13C, 2D-COSY/HMBC) to verify connectivity of the piperidine and tetrahydropyran rings.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation.
- Purity assessment :
- HPLC with UV detection (C18 column, acidic mobile phase) to quantify impurities.
- Elemental analysis (C, H, N) to validate stoichiometry.
- Reference : Structural characterization protocols for analogous compounds .
Q. How should this compound be stored to ensure stability?
- Methodology :
- Storage conditions : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
- Handling precautions : Use desiccants (e.g., silica gel) to minimize moisture absorption.
- Reference : Stability guidelines for hygroscopic amine salts .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for nucleophilic substitution.
- Condition screening : Apply machine learning (ML) to predict optimal solvent/base combinations (e.g., ICReDD’s workflow combining computation and experimental feedback) .
- Example workflow :
Simulate reaction mechanisms using Gaussian or ORCA.
Validate predictions with small-scale experiments.
Refine computational models iteratively.
Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling :
- Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes.
- Use LC-MS/MS to quantify parent compound and metabolites.
- Mechanistic studies :
- Compare target engagement (e.g., receptor binding affinity) in isolated cells vs. whole organisms.
- Investigate off-target effects using phenotypic screening.
- Reference : Strategies for resolving bioactivity contradictions in piperidine derivatives .
Q. What experimental designs can mitigate batch-to-batch variability in biological assays?
- Methodology :
- Standardized protocols :
- Use internal controls (e.g., reference inhibitors) in every assay plate.
- Validate compound solubility and stability in assay buffers (e.g., DLS for aggregation).
- Statistical rigor :
- Employ blinded replicates and randomized plate layouts.
- Apply ANOVA or mixed-effects models to account for variability.
- Reference : Best practices from pharmaceutical quality guidelines .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
- Analog synthesis : Modify the piperidine ring (e.g., substituents at N1 or C4) or tetrahydropyran oxygen to probe electronic/steric effects.
- Biological testing :
- Screen analogs against target enzymes/receptors (e.g., kinase panels or GPCR assays).
- Correlate activity with computational descriptors (e.g., logP, polar surface area).
- Reference : SAR frameworks for piperidine-based bioactive molecules .
Data Contradiction Analysis
Q. How to resolve conflicting results in cytotoxicity assays across cell lines?
- Methodology :
- Cell line validation : Authenticate cell lines via STR profiling and monitor mycoplasma contamination.
- Assay optimization :
- Standardize culture conditions (e.g., serum type, passage number).
- Use multiplex assays (e.g., ATP content + membrane integrity) to distinguish cytostatic vs. cytotoxic effects.
- Reference : Contradiction resolution in cytotoxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
